Cas no 1946823-04-6 (5-bromo-1-(difluoromethyl)-1H-pyrazole)

5-bromo-1-(difluoromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1-(difluoromethyl)-1H-pyrazole
- 1H-Pyrazole, 5-bromo-1-(difluoromethyl)-
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- MDL: MFCD30377929
- Inchi: 1S/C4H3BrF2N2/c5-3-1-2-8-9(3)4(6)7/h1-2,4H
- InChI Key: BFUIWJSESAMSCJ-UHFFFAOYSA-N
- SMILES: N1(C(F)F)C(Br)=CC=N1
5-bromo-1-(difluoromethyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343862-0.1g |
5-bromo-1-(difluoromethyl)-1H-pyrazole |
1946823-04-6 | 95.0% | 0.1g |
$1058.0 | 2025-03-18 | |
Enamine | EN300-343862-0.25g |
5-bromo-1-(difluoromethyl)-1H-pyrazole |
1946823-04-6 | 95.0% | 0.25g |
$1510.0 | 2025-03-18 | |
Enamine | EN300-343862-5g |
5-bromo-1-(difluoromethyl)-1H-pyrazole |
1946823-04-6 | 95% | 5g |
$8853.0 | 2023-09-03 | |
A2B Chem LLC | AW28436-100mg |
5-bromo-1-(difluoromethyl)-1H-pyrazole |
1946823-04-6 | 95% | 100mg |
$1149.00 | 2024-04-20 | |
A2B Chem LLC | AW28436-2.5g |
5-bromo-1-(difluoromethyl)-1H-pyrazole |
1946823-04-6 | 95% | 2.5g |
$6333.00 | 2024-04-20 | |
1PlusChem | 1P01BS38-5g |
5-bromo-1-(difluoromethyl)-1H-pyrazole |
1946823-04-6 | 95% | 5g |
$11005.00 | 2024-06-17 | |
A2B Chem LLC | AW28436-50mg |
5-bromo-1-(difluoromethyl)-1H-pyrazole |
1946823-04-6 | 95% | 50mg |
$889.00 | 2024-04-20 | |
A2B Chem LLC | AW28436-5g |
5-bromo-1-(difluoromethyl)-1H-pyrazole |
1946823-04-6 | 95% | 5g |
$9354.00 | 2024-04-20 | |
abcr | AB554065-100 mg |
5-Bromo-1-(difluoromethyl)-1H-pyrazole; . |
1946823-04-6 | 100MG |
€531.20 | 2022-03-24 | ||
abcr | AB554065-500 mg |
5-Bromo-1-(difluoromethyl)-1H-pyrazole; . |
1946823-04-6 | 500MG |
€960.00 | 2022-03-24 |
5-bromo-1-(difluoromethyl)-1H-pyrazole Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 5-bromo-1-(difluoromethyl)-1H-pyrazole
Research Brief on 5-bromo-1-(difluoromethyl)-1H-pyrazole (CAS: 1946823-04-6): Recent Advances and Applications in Chemical Biology and Medicine
The compound 5-bromo-1-(difluoromethyl)-1H-pyrazole (CAS: 1946823-04-6) has recently emerged as a significant focus in chemical biology and medicinal chemistry research. This heterocyclic scaffold, characterized by its unique bromo and difluoromethyl substitutions, exhibits versatile reactivity and potential pharmacological properties. Recent studies have explored its applications as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
Structural analyses of 5-bromo-1-(difluoromethyl)-1H-pyrazole reveal that the electron-withdrawing effects of the bromo and difluoromethyl groups significantly influence its reactivity in cross-coupling reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in Suzuki-Miyaura couplings for constructing complex pyrazole-containing pharmacophores. The compound's stability under physiological conditions makes it particularly valuable for probe development in chemical biology studies.
In drug discovery applications, researchers have utilized 1946823-04-6 as a building block for developing novel antiviral compounds. Molecular docking studies suggest that derivatives of this pyrazole core show promising binding affinities to viral proteases, particularly in SARS-CoV-2 research. The difluoromethyl group appears to enhance membrane permeability while maintaining metabolic stability, addressing common challenges in drug development.
Recent synthetic methodology developments have expanded the utility of this compound. A 2024 publication in Organic Letters described a novel photocatalytic protocol for functionalizing the 5-bromo position while preserving the difluoromethyl group. This advancement enables more efficient derivatization for structure-activity relationship studies. Parallel work in chemical biology has employed 5-bromo-1-(difluoromethyl)-1H-pyrazole as a covalent warhead in targeted protein degradation strategies.
The pharmacological potential of this compound is further highlighted by its appearance in several patent applications from major pharmaceutical companies. These filings typically describe its incorporation into lead compounds for oncology and inflammatory disease targets. The unique electronic properties conferred by the difluoromethyl group appear to modulate both potency and selectivity in these therapeutic candidates.
Ongoing research continues to explore the full potential of 1946823-04-6. Current investigations include its use in metal-organic frameworks for drug delivery applications and as a spectroscopic probe for studying protein-ligand interactions. The compound's versatility ensures it will remain an important tool in both academic and industrial research settings for the foreseeable future.
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